6-Fluoro-4-nitroisobenzofuran-1(3H)-one
Overview
Description
6-Fluoro-4-nitroisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by the presence of a fluorine atom at the sixth position and a nitro group at the fourth position on the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one typically involves the following steps:
Cyclization: The cyclization step involves the formation of the isobenzofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-nitroisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can replace the fluorine atom with groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution.
Major Products Formed
Reduction: 6-Amino-4-nitroisobenzofuran-1(3H)-one.
Substitution: 6-Hydroxy-4-nitroisobenzofuran-1(3H)-one, 6-Amino-4-nitroisobenzofuran-1(3H)-one.
Scientific Research Applications
6-Fluoro-4-nitroisobenzofuran-1(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or marker in biological studies to investigate cellular processes and interactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-nitroisobenzofuran-1(3H)-one: Similar structure with a chlorine atom instead of fluorine.
6-Bromo-4-nitroisobenzofuran-1(3H)-one: Similar structure with a bromine atom instead of fluorine.
6-Fluoro-4-aminoisobenzofuran-1(3H)-one: Similar structure with an amino group instead of a nitro group.
Uniqueness
6-Fluoro-4-nitroisobenzofuran-1(3H)-one is unique due to the presence of both the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions.
Properties
IUPAC Name |
6-fluoro-4-nitro-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLFHMWQMPVDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727007 | |
Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207453-90-4 | |
Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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